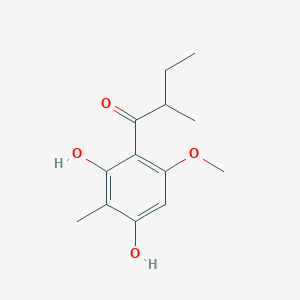
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .
Preparation Methods
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoids and isoflavonoids.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:
2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone: Exhibits similar biological activities but with different potency and specificity.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-1-hexadecanone: Another chalcone derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Biological Activity
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one, also known as Isoaspidinol B, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol, this compound is structurally characterized by a methoxy group and two hydroxyl groups on a phenolic ring, which are critical for its biological interactions.
- CAS Number : 918896-70-5
- Molecular Weight : 238.28 g/mol
- Molecular Formula : C₁₃H₁₈O₄
- LogP : 2.39760
Biological Activity Overview
Research indicates that Isoaspidinol B exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Isoaspidinol B has demonstrated significant antimicrobial properties against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Candida albicans | 0.83 μM |
| Micrococcus luteus | Notable activity |
These results suggest that Isoaspidinol B could serve as a potential lead compound in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have assessed the anticancer effects of Isoaspidinol B on various cancer cell lines. For instance, it showed promising results against breast cancer cell lines with significant inhibition rates observed at specific concentrations:
| Concentration (µg/ml) | Inhibition Rate (%) at 72 hours |
|---|---|
| 20 | 66 |
| 40 | 68 |
| 60 | Not specified |
The compound's ability to inhibit cancer cell proliferation indicates its potential as an anticancer agent .
The biological activity of Isoaspidinol B is attributed to its interaction with cellular targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are characterized by favorable binding energies and the formation of hydrogen bonds with key amino acid residues .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of Isoaspidinol B against clinical strains of bacteria and fungi, demonstrating its broad-spectrum antimicrobial activity.
- Cytotoxicity Assessment : The cytotoxic effects were tested on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). Results indicated that while Isoaspidinol B was effective against cancer cells, it exhibited lower toxicity towards normal cells, highlighting its potential therapeutic index .
Properties
CAS No. |
918896-70-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3 |
InChI Key |
FDTJSHFNUMGUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















